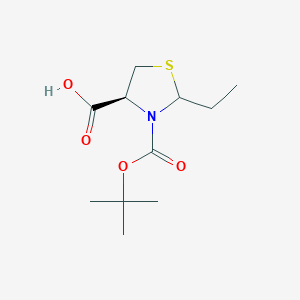
2-Chloro-5-iodo-4-methylpyridine
Übersicht
Beschreibung
2-Chloro-5-iodo-4-methylpyridine is a chemical compound with the empirical formula C6H5ClIN . It is a solid substance and has a molecular weight of 253.47 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodo-4-methylpyridine can be represented by the SMILES stringCc1cnc(Cl)cc1I . This indicates that the compound contains a methyl group (CH3, represented by ‘C’) attached to a pyridine ring, with chlorine (Cl) and iodine (I) substituents . Physical And Chemical Properties Analysis
2-Chloro-5-iodo-4-methylpyridine is a solid substance . It has a molecular weight of 253.47 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Chloro-5-iodo-4-methylpyridine: is a valuable halogenated heterocycle used in organic synthesis. Its unique structure allows it to act as a versatile building block for the construction of more complex molecules. It’s particularly useful in cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal for creating carbon-carbon bonds in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of various therapeutic agents. Its modification through substitution reactions can lead to the discovery of new drugs with potential anti-inflammatory, antiviral, or anticancer properties. The iodine atom in the molecule can be strategically replaced or retained to enhance the biological activity of the resulting compounds .
Material Science
The pyridine ring in 2-Chloro-5-iodo-4-methylpyridine can be utilized to synthesize ligands for metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation technologies, and catalysis. The presence of both chlorine and iodine offers multiple sites for further functionalization, allowing for the customization of the MOF’s properties .
Catalysis
This compound can also be used to generate catalysts for various chemical reactions. The iodine atom can be a point of attachment for metal ions, creating catalysts that are useful in redox reactions, which are essential in industrial processes like the synthesis of fine chemicals and polymers .
Agrochemical Research
In agrochemical research, 2-Chloro-5-iodo-4-methylpyridine is explored for the synthesis of herbicides and pesticides. Its ability to form stable pyridine derivatives makes it a candidate for developing new compounds that can protect crops from pests and diseases while being environmentally friendly .
Analytical Chemistry
Lastly, this compound finds use in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify or quantify other substances, particularly in complex mixtures .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under GHS07, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
This compound is a halogenated heterocycle, which are often used in medicinal chemistry due to their ability to form stable, polar bonds with their targets .
Mode of Action
Halogenated heterocycles like this compound are known to interact with their targets through halogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, although the specifics would depend on the nature of the target .
Biochemical Pathways
As a halogenated heterocycle, it could potentially be involved in a variety of pathways depending on its specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYISVMVRLEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679732 | |
| Record name | 2-Chloro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550347-54-1 | |
| Record name | 2-Chloro-5-iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

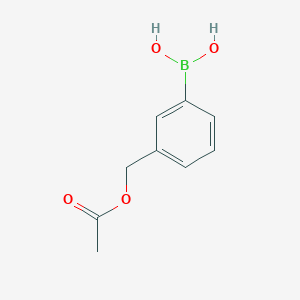




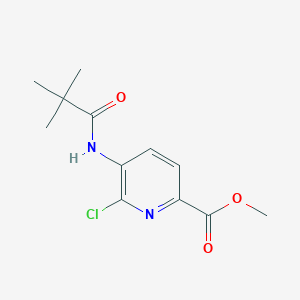
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
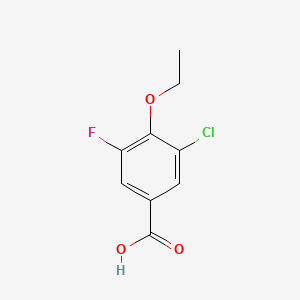

![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)
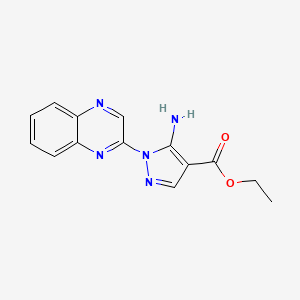
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
